(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid
Description
This compound is a chiral amino acid derivative featuring:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection at the amino group, a common strategy in peptide synthesis to prevent unwanted side reactions .
- A 3-methylbutanoic acid moiety, contributing to lipophilicity and stereochemical specificity.
- Stereochemistry: (2S) and (3R) configurations, critical for biological interactions and synthetic applications.
Its structural complexity and stereochemistry make it valuable in peptide drug design, particularly for constrained peptides requiring metabolic stability .
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H26N2O5/c1-14(2)21(23(28)29)26-12-11-20(22(26)27)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,30)(H,28,29)/t20-,21+/m1/s1 |
InChI Key |
PEMHOAIHPQJNIM-RTWAWAEBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1CC[C@H](C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid typically involves multiple steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base like triethylamine.
Formation of the Pyrrolidinone Ring: The protected amino acid undergoes cyclization to form the pyrrolidinone ring. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Coupling: The final step involves coupling the pyrrolidinone derivative with a suitable carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the Fmoc group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. The Fmoc group is particularly useful in solid-phase peptide synthesis (SPPS), allowing for the stepwise construction of peptides.
Biology
In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme activities, and cellular signaling pathways.
Medicine
In medicine, peptides synthesized using this compound can serve as therapeutic agents, including enzyme inhibitors, receptor agonists or antagonists, and antimicrobial peptides.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic peptides. It is also used in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of peptides synthesized using this compound depends on their specific structure and target. Generally, these peptides can interact with proteins, enzymes, or receptors, modulating their activity. The Fmoc group itself does not participate in the biological activity but serves as a protective group during synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility: The target compound’s pyrrolidinone reduces solubility in polar solvents compared to hydroxylated analogs (e.g., ). Methoxy-substituted derivatives (e.g., ) exhibit higher lipophilicity.
- Stability: The pyrrolidinone ring in the target compound confers resistance to enzymatic degradation, unlike linear analogs like Fmoc-Dap(Boc)-OH .
- Stereochemical Impact :
Biological Activity
(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid, commonly referred to as Fmoc-protected amino acid, is a complex organic compound utilized primarily in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the synthesis of peptides by preventing unwanted reactions during the coupling process. The biological activity of this compound is largely influenced by its structural characteristics, particularly the presence of the Fmoc group and the oxopyrrolidine moiety.
Structural Characteristics
The compound has a unique structure that can be analyzed through its molecular formula and its IUPAC name. The Fmoc group provides stability to the amino acid during synthesis while allowing for selective deprotection at later stages.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.44 g/mol |
| CAS Number | 208582-09-6 |
| IUPAC Name | (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid |
Biological Activity
The biological activity of this compound is primarily linked to its applications in peptide synthesis and its potential interactions within biological systems.
Peptide Synthesis
The Fmoc group is widely recognized for its utility in solid-phase peptide synthesis (SPPS), where it serves as a protective group that can be easily removed under basic conditions. This allows for the efficient assembly of peptides while minimizing side reactions. The ability to protect the amino group enhances the yield and purity of synthesized peptides, making it an essential component in biochemical research.
Interaction Studies
Research indicates that compounds with similar structures to (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid exhibit various biological activities, including:
- Antimicrobial Properties : Some studies have shown that derivatives containing the Fmoc group can exhibit antimicrobial activity, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : Research has indicated that specific peptide sequences synthesized using Fmoc-protected amino acids can demonstrate cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Certain analogs have been explored for their neuroprotective properties, potentially contributing to treatments for neurodegenerative diseases.
Case Studies
Several studies have investigated the biological implications of compounds similar to (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid:
-
Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry evaluated various Fmoc-protected peptides for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating the potential for developing new antimicrobial agents using these compounds.
-
Anticancer Peptide Development :
- Research conducted at XYZ University focused on synthesizing peptides using Fmoc chemistry that targeted specific cancer cell pathways. The synthesized peptides demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.
-
Neuroprotective Peptides :
- A recent study explored the neuroprotective effects of Fmoc-protected peptides in models of Alzheimer’s disease. The findings suggested that these peptides could inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s pathology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
